Cas no 1206908-27-1 (Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate)

Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate is a brominated thiazole derivative featuring an ethoxybenzyl substituent and an ester functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the bromine atom enhances reactivity for further functionalization, while the ethoxybenzyl moiety contributes to potential biological activity. The ethyl ester group improves solubility and facilitates downstream modifications. Its well-defined structure makes it valuable for constructing complex heterocyclic frameworks. Suitable for controlled reactions, this compound is commonly employed in medicinal chemistry research for scaffold diversification and structure-activity relationship studies.
Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate structure
1206908-27-1 structure
Product name:Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate
CAS No:1206908-27-1
MF:C15H16BrNO3S
MW:370.261442184448
CID:1092487
PubChem ID:67211582

Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate
    • ethyl 2-bromo-4-[(2-ethoxyphenyl)methyl]-1,3-thiazole-5-carboxylate
    • DB-114506
    • DTXSID701177029
    • SCHEMBL1919766
    • Ethyl2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate
    • Ethyl 2-bromo-4-[(2-ethoxyphenyl)methyl]-5-thiazolecarboxylate
    • 1206908-27-1
    • Inchi: InChI=1S/C15H16BrNO3S/c1-3-19-12-8-6-5-7-10(12)9-11-13(14(18)20-4-2)21-15(16)17-11/h5-8H,3-4,9H2,1-2H3
    • InChI Key: WGFLWDWCPHXSOY-UHFFFAOYSA-N
    • SMILES: CCOC1=CC=CC=C1CC2=C(C(=O)OCC)SC(=N2)Br

Computed Properties

  • Exact Mass: 369.00343g/mol
  • Monoisotopic Mass: 369.00343g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 76.7Ų

Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A059004233-1g
Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate
1206908-27-1 95%
1g
$567.00 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1760419-1g
Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate
1206908-27-1 98%
1g
¥4326.00 2024-08-09
Chemenu
CM190260-1g
ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate
1206908-27-1 95%
1g
$561 2023-01-07
Chemenu
CM190260-1g
ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate
1206908-27-1 95%
1g
$609 2021-08-05

Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate Related Literature

Additional information on Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate

Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate (CAS No: 1206908-27-1) - A Versatile Intermediate in Modern Pharmaceutical Synthesis

Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate, identified by its CAS number 1206908-27-1, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic ester possesses a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromine and ethoxybenzyl substituents on the thiazole ring endows the compound with distinct reactivity, facilitating diverse chemical transformations essential for drug development.

The compound's molecular structure, characterized by a thiazole core, is a cornerstone in medicinal chemistry due to its ability to interact with biological targets in multiple ways. Thiazole derivatives are well-documented for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific modifications in Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate enhance its utility as a synthetic precursor, enabling the construction of complex molecular architectures.

In recent years, there has been a surge in research focused on developing novel thiazole-based drugs. The bromine atom at the 2-position of the thiazole ring serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many therapeutic agents. Similarly, the ethoxybenzyl group at the 4-position can be transformed into other functional moieties, broadening the scope of derivative synthesis.

The carboxylate ester group at the 5-position of the thiazole ring adds another layer of reactivity. It can undergo hydrolysis to yield a free carboxylic acid or be converted into other derivatives like amides or esters. This flexibility is particularly useful in designing prodrugs or modifying solubility and metabolic stability of parent compounds. The ethyl ester form, as present in Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate, often provides an optimal balance between reactivity and stability during synthetic protocols.

One of the most compelling applications of Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate is in the development of kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Thiazole-based kinase inhibitors have shown promise in preclinical studies due to their ability to modulate these pathways effectively. The structural features of Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate make it an ideal scaffold for designing molecules that can selectively inhibit specific kinases.

Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have identified key interactions between thiazole derivatives and target proteins, providing insights into structure-activity relationships. These insights have guided the optimization of Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate derivatives to improve their binding affinity and selectivity. Such computational approaches are increasingly integral to drug discovery pipelines, reducing the reliance on empirical screening and accelerating the development process.

The role of Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate extends beyond kinase inhibition. Researchers are exploring its potential in other therapeutic areas, including antiviral and anti-inflammatory applications. For instance, modifications to the thiazole core have led to compounds with inhibitory effects on viral proteases and enzymes involved in inflammatory pathways. The versatility of this intermediate allows for rapid adaptation to new targets and disease mechanisms, making it a cornerstone of modern medicinal chemistry.

The synthesis of Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include bromination of a thiazole derivative followed by selective alkylation with 2-hydroxyethyl benzoyl chloride and subsequent esterification. Optimizing these synthetic routes is crucial for achieving high yields and purity, which are essential for pharmaceutical applications.

In conclusion, Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate (CAS No: 1206908-27-1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse chemical modifications, making it an indispensable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic applications for thiazole derivatives, Ethyl 2-bromo-4-(2-ethoxybenzyl)thiazole-5-carboxylate will undoubtedly remain at the forefront of drug discovery efforts.

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